molecular formula C8H6N2O2 B092976 2-amino-4H-3,1-benzoxazin-4-one CAS No. 15607-11-1

2-amino-4H-3,1-benzoxazin-4-one

Cat. No. B092976
CAS RN: 15607-11-1
M. Wt: 162.15 g/mol
InChI Key: YYPXNAAEYOJYES-UHFFFAOYSA-N
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Description

2-amino-4H-3,1-benzoxazin-4-one is a heterocyclic compound . The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one belong to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular weight of 2-amino-4H-3,1-benzoxazin-4-one is 162.15 . The InChI code is 1S/C8H6N2O2/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10) .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good living group .


Physical And Chemical Properties Analysis

2-amino-4H-3,1-benzoxazin-4-one is a powder with a melting point of 200-202°C .

Scientific Research Applications

  • Inhibition of C1r Serine Protease : 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the C1r serine protease, an enzyme at the start of the complement cascade. This enzyme's inhibition is significant in studying Alzheimer's disease neuropathology, as complement activation by beta-amyloid may contribute majorly to it (Hays et al., 1998).

  • Allelochemicals in Agriculture : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2-amino-4H-3,1-benzoxazin-4-one, exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties are significant for agricultural applications, especially in crop protection and pest management (Macias et al., 2006).

  • Bioactivity and Ecological Role : The bioactivity of compounds in the 1,4-benzoxazin-3(4H)-one class has been extensively researched, highlighting their potential as natural herbicide models and pharmaceuticals. Their ecological role in chemical defense mechanisms of plants is also of interest (Macias et al., 2009).

  • Synthesis and Chemical Properties : Various studies have been conducted on the synthesis and reactions of 2-amino-4H-3,1-benzoxazin-4-one derivatives, exploring their structural, chemical, and physical properties. These studies contribute to a better understanding of the compound's potential applications in different fields, including medicinal chemistry and material science (Gütschow et al., 1998), (Pattarawarapan et al., 2016).

  • Potential in Drug Development : The structure of 2-amino-4H-3,1-benzoxazin-4-one lends itself to the development of various pharmaceuticals, particularly as inhibitors of serine proteases, which are crucial in numerous physiological processes. The modification and synthesis of related compounds show promise in drug discovery and development (Hedstrom et al., 1984).

Safety And Hazards

The safety information for 2-amino-4H-3,1-benzoxazin-4-one includes hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

2-Amino-4H-3,1-benzoxazin-4-ones have been a subject of particular interest in medicinal chemistry, mainly because of their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases . Future research may focus on exploring their potential applications in the medical field.

properties

IUPAC Name

2-amino-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8-10-6-4-2-1-3-5(6)7(11)12-8/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPXNAAEYOJYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431437
Record name 2-amino-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4H-3,1-benzoxazin-4-one

CAS RN

15607-11-1
Record name 2-amino-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H-3,1-benzoxazin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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